6-Phenyl-6-azabicyclo[3.1.0]hexane

Physicochemical profiling CNS drug design Fragment-based drug discovery

6-Phenyl-6-azabicyclo[3.1.0]hexane (CAS 179737-87-2) is a bicyclic N-phenyl aziridine with the molecular formula C₁₁H₁₃N and a molecular weight of 159.23 g·mol⁻¹. The compound features a nitrogen atom at the bridgehead position of a [3.1.0] bicyclic framework, fusing a five-membered cyclopentane ring with a three-membered aziridine ring.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
CAS No. 179737-87-2
Cat. No. B15412768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-6-azabicyclo[3.1.0]hexane
CAS179737-87-2
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESC1CC2C(C1)N2C3=CC=CC=C3
InChIInChI=1S/C11H13N/c1-2-5-9(6-3-1)12-10-7-4-8-11(10)12/h1-3,5-6,10-11H,4,7-8H2
InChIKeyWSLVGMLHVLRCFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenyl-6-azabicyclo[3.1.0]hexane (CAS 179737-87-2): Core Scaffold Identity and Procurement-Relevant Specifications


6-Phenyl-6-azabicyclo[3.1.0]hexane (CAS 179737-87-2) is a bicyclic N-phenyl aziridine with the molecular formula C₁₁H₁₃N and a molecular weight of 159.23 g·mol⁻¹ [1]. The compound features a nitrogen atom at the bridgehead position of a [3.1.0] bicyclic framework, fusing a five-membered cyclopentane ring with a three-membered aziridine ring. This places the nitrogen in a strained, tertiary amine environment that is structurally and electronically distinct from the more common 3-azabicyclo[3.1.0]hexane scaffold, where the nitrogen resides in a pyrrolidine-like secondary amine [2]. The phenyl substitution at the bridgehead nitrogen eliminates hydrogen bond donor capacity (HBD = 0) and produces a low topological polar surface area (TPSA = 3.0 Ų) with moderate lipophilicity (XLogP3 ≈ 2.8), parameters that are readily verifiable through standard computational property calculations [1]. These physicochemical descriptors immediately distinguish this scaffold from its closest regioisomer, 1-phenyl-3-azabicyclo[3.1.0]hexane (CAS 67644-21-7), which carries one hydrogen bond donor (HBD = 1), a larger TPSA of 12 Ų, and a lower XLogP3 of 1.7 [3].

Why 6-Phenyl-6-azabicyclo[3.1.0]hexane Cannot Be Replaced by 3-Aza or Tropane Analogs: The Substitution Risk


The 6-azabicyclo[3.1.0]hexane scaffold is not interchangeable with its 3-aza regioisomer or with the tropane (8-azabicyclo[3.2.1]octane) system because the nitrogen position fundamentally alters three procurement-critical properties: hydrogen bond donor capacity, molecular electrostatic profile, and scaffold-dependent pharmacological selectivity. In the 6-aza series, the bridgehead nitrogen is locked in a strained aziridine environment as a tertiary amine with zero HBD, whereas the 3-aza regioisomer presents a secondary pyrrolidine-like amine (HBD = 1) [1][2]. This single HBD difference is not trivial—it controls passive membrane permeability, CNS penetration potential, and P-glycoprotein recognition, all of which are decisive in neuropharmacology programs [3]. Furthermore, direct scaffold-comparison SAR from Micheli et al. (2010) demonstrated that moving the aryl substituent from the 1-position (3-aza scaffold) to the 6-position (6-aza scaffold)—with concomitant relocation of the alkoxyalkyl sidechain—produced measurably different triple reuptake inhibition profiles at SERT, NET, and DAT, proving that the two regioisomeric cores are not functionally equivalent [1]. Generic substitution of the 6-phenyl-6-aza scaffold with a 1-phenyl-3-aza or tropane analog would therefore reset the physicochemical and pharmacological baseline, invalidating any prior SAR or lead-optimization trajectory built on this specific core.

6-Phenyl-6-azabicyclo[3.1.0]hexane: Quantified Differentiation Evidence Against Closest Analogs


Hydrogen Bond Donor Count: Zero vs. One — A Binary Physicochemical Differentiator from the 3-Aza Regioisomer

6-Phenyl-6-azabicyclo[3.1.0]hexane possesses zero hydrogen bond donors (HBD = 0), a direct consequence of the bridgehead nitrogen being fully substituted as a tertiary N-phenyl aziridine. In contrast, its closest commercially available regioisomer, 1-phenyl-3-azabicyclo[3.1.0]hexane (CAS 67644-21-7), carries one hydrogen bond donor (HBD = 1) owing to its secondary pyrrolidine-like amine [1][2]. This is not a marginal difference: HBD count is a binary parameter in the Astex Rule of Three for fragment-based drug discovery (RO3 requires HBD ≤ 3) and a key determinant in CNS MPO scoring, where each additional HBD typically reduces the CNS MPO score by approximately 0.5–1.0 units [3].

Physicochemical profiling CNS drug design Fragment-based drug discovery

Topological Polar Surface Area: 3.0 Ų vs. 12 Ų — Fourfold Difference Dictating Passive Permeability

The TPSA of 6-phenyl-6-azabicyclo[3.1.0]hexane is 3.0 Ų (or 3.01 Ų per independent source), while 1-phenyl-3-azabicyclo[3.1.0]hexane has a TPSA of 12 Ų—a fourfold difference [1][2]. TPSA values below 60–70 Ų are generally associated with good oral absorption, and values below ~90 Ų are considered permissive for blood-brain barrier penetration; however, within the sub-20 Ų range relevant to fragment-sized molecules, every 5–10 Ų increment can measurably affect passive transcellular permeability [3]. The target compound's TPSA of 3.0 Ų places it at the extreme low end, consistent with maximal passive membrane flux, whereas the comparator's 12 Ų, while still low in absolute terms, represents a 300% increase.

ADME prediction Blood-brain barrier penetration Physicochemical comparison

Lipophilicity Differential: XLogP3 2.8 vs. 1.7 — Optimized LogP Window for CNS Fragment Space

The target compound exhibits XLogP3 = 2.8 (AngeneChem) and calculated LogP = 2.49 (Chemsrc), placing it within the optimal lipophilicity range for CNS drug candidates (typically LogP 2–4). By contrast, 1-phenyl-3-azabicyclo[3.1.0]hexane has a computed XLogP3-AA of 1.7 [1][2]. This ΔLogP of approximately 0.8–1.1 units represents a roughly 6–12 fold difference in octanol-water partition coefficient. For fragment-based drug discovery, the Rule of Three specifies LogP ≤ 3, so both compounds comply; however, the higher lipophilicity of the 6-aza isomer correlates with higher predicted passive permeability and potentially greater CNS partitioning, while remaining below the LogP > 3 threshold associated with increased promiscuity and solubility limitations [3].

Lipophilicity optimization CNS drug-likeness Fragment-based screening

Scaffold-Dependent Triple Reuptake Inhibitor Selectivity: 6-Aryl vs. 1-Aryl Series Show Distinct SERT/NET/DAT Profiles

Micheli et al. (2010) conducted a systematic scaffold comparison between 1-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes (1-aryl series) and 6-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes (6-aryl series) as triple reuptake inhibitors. The 6-aryl scaffold (structurally derived from the 6-phenyl-6-azabicyclo[3.1.0]hexane core) produced compounds with balanced triple reuptake profiles: representative compound 50 showed hSERT pKᵢ = 9.30, hNET pKᵢ = 7.90, hDAT pKᵢ = 7.70 (Table 3). In contrast, the 1-aryl series produced a different selectivity pattern, with derivatives such as compound 42 (exo single enantiomer) displaying hSERT pKᵢ = 9.60, hNET pKᵢ = 9.00, hDAT pKᵢ = 7.30 (Table 2), demonstrating a more balanced SERT/NET dual profile [1]. The authors explicitly noted that this scaffold rearrangement was driven by pharmacophore model predictions and that the two scaffolds occupy distinct chemical space despite sharing the same [3.1.0] bicyclic framework. Notably, the 6-aryl scaffold derivatives also demonstrated good oral bioavailability (>30%) and brain penetration (brain-to-blood ratio > 4) in rats [1].

Triple reuptake inhibition Scaffold hopping Monoamine transporter selectivity

Nitrogen Hybridization and Basicity: Bridgehead Aziridine vs. Pyrrolidine-Like Amine Determines Protonation State at Physiological pH

The nitrogen in 6-phenyl-6-azabicyclo[3.1.0]hexane is located at the bridgehead of a [3.1.0] system, residing in a three-membered aziridine ring. Aziridine nitrogen atoms exhibit substantially reduced basicity compared to pyrrolidine or piperidine amines due to increased s-character of the nitrogen lone pair (approximately sp²·⁵ hybridization in aziridines vs. sp³ in pyrrolidines), with typical conjugate acid pKₐ values for N-alkyl aziridines falling in the range 3–6, compared to ~10–11 for pyrrolidines [1][2]. In contrast, the nitrogen in 1-phenyl-3-azabicyclo[3.1.0]hexane resides in a five-membered ring with pyrrolidine-like hybridization, and predicted pKₐ values for 3-azabicyclo[3.1.0]hexane derivatives are reported at approximately 8.1 . This pKₐ differential of several log units means that at physiological pH 7.4, the 6-aza isomer's aziridine nitrogen is predominantly neutral/unprotonated, while the 3-aza isomer's pyrrolidine nitrogen is substantially protonated (cationic). This difference directly affects solubility, protein binding, volume of distribution, and lysosomal trapping potential—all critical for in vivo pharmacokinetics.

Amine basicity Aziridine strain Physiological protonation state

Patent-Recognized Scaffold Utility: 6-Azabicyclo[3.1.0]hexane as a Privileged Intermediate for Analgesic and CNS-Active Derivatives

US Patent 4,196,120 (expired) explicitly claims optically active 6-azabicyclo[3.1.0]hexane derivatives bearing a phenyl moiety at the bridgehead nitrogen as intermediates and end-products for pharmaceutical applications [1]. The patent describes four embodiments with the general formula incorporating the 6-phenyl-6-azabicyclo[3.1.0]hexane core, with structural variations including phenyl ring substitution (halogen, C₁–C₆ alkyl, alkoxy, trifluoromethyl, nitro, amino, acetamido, hydroxy) and N-substituent variation at position 3 (hydrogen, C₁–C₈ alkyl, cyclopropylmethyl, allyl, propargyl). The patent establishes that this specific scaffold—with the nitrogen at the bridgehead (position 6) rather than at position 3—was recognized as a distinct chemotype warranting separate IP protection. In contrast, 1-phenyl-3-azabicyclo[3.1.0]hexanes are covered by distinct patent families (e.g., EP 1874298 A2, WO applications by Skolnick et al.) that claim different therapeutic utilities [2]. This IP-level differentiation confirms that the two regioisomeric scaffolds were treated as non-obvious, non-interchangeable chemical matter by multiple independent research organizations.

Patent evidence Analgesic intermediates CNS agent synthesis

Procurement-Guided Application Scenarios for 6-Phenyl-6-azabicyclo[3.1.0]hexane (CAS 179737-87-2)


CNS Fragment Library Design: Exploiting Zero HBD and Minimal TPSA for Brain-Penetrant Screening Collections

For fragment-based drug discovery programs targeting CNS indications, 6-phenyl-6-azabicyclo[3.1.0]hexane is defensibly superior to its 1-phenyl-3-aza regioisomer because its zero-HBD, TPSA = 3.0 Ų profile maximizes the probability of passive blood-brain barrier penetration per the CNS MPO framework [1][2]. The compound itself falls within Rule of Three space (MW = 159 < 300; LogP = 2.5–2.8 ≤ 3; HBD = 0 ≤ 3; HBA = 1 ≤ 3) and provides a rigid, three-dimensional alicyclic amine core that addresses the flatland problem in fragment libraries. Procurement of this specific scaffold—rather than the 3-aza analog—ensures that fragment hits will have an intrinsic physicochemical head start for CNS lead optimization [3].

Scaffold-Hopping Medicinal Chemistry: Deliberately Accessing the 6-Aryl Triple Reuptake Inhibitor Profile

Research groups pursuing monoamine transporter modulation can use 6-phenyl-6-azabicyclo[3.1.0]hexane as the foundational building block for the 6-aryl-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexane series described by Micheli et al. (2010). The scaffold comparison data demonstrate that this 6-aryl series yields a SERT-preferred selectivity profile (exemplified by derivative 50: hSERT pKᵢ 9.30, hNET 7.90, hDAT 7.70) that is measurably distinct from the 1-aryl series (derivative 42: hSERT 9.60, hNET 9.00, hDAT 7.30) [4]. The scaffold also delivers oral bioavailability >30% and brain-to-blood ratios >4 in rats when properly elaborated with alkoxyalkyl sidechains. Procurement of the correct 6-phenyl starting material is therefore a gatekeeping decision that determines which pharmacology space is accessible [4].

Aziridine-Containing Building Block for Strained Heterocycle Synthesis and Late-Stage Functionalization

The bridgehead aziridine nitrogen of 6-phenyl-6-azabicyclo[3.1.0]hexane renders it a strained heterocycle that can participate in ring-opening reactions (nucleophilic attack at the cyclopropane or aziridine carbons) to generate functionalized cyclopentylamines, a transformation pathway unavailable to the 3-aza regioisomer whose nitrogen is not part of a strained three-membered ring [5]. This differential reactivity is exploited in patent US 4,196,120, where the 6-azabicyclo[3.1.0]hexane core serves as a key intermediate for further elaboration into analgesic agents [6]. For synthetic chemistry groups building diverse screening libraries, this orthogonal reactivity profile justifies selecting the 6-aza over the 3-aza scaffold.

Neutral Amine Fragment for Intracellular and Lysosome-Avoiding Target Profiles

Because the aziridine nitrogen of 6-phenyl-6-azabicyclo[3.1.0]hexane has a predicted conjugate acid pKₐ in the 3–6 range—substantially lower than the ~8.1 of the 3-aza scaffold—the compound remains predominantly neutral and unprotonated at physiological pH (7.4) [5][7]. This property is advantageous for targets located in intracellular compartments or for programs seeking to avoid lysosomal trapping, which is driven by basic amine accumulation in acidic lysosomes (pH ~4.5–5.0). The 3-aza regioisomer, with its higher pKₐ, would be substantially protonated at pH 7.4 and subject to lysosomal sequestration, potentially altering its intracellular distribution and free cytosolic concentration. Procurement of the low-basicity 6-aza scaffold is therefore indicated for programs where neutral amine character is a design requirement [5][7].

Quote Request

Request a Quote for 6-Phenyl-6-azabicyclo[3.1.0]hexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.